N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-10-2-3-12(8-13(10)17)19-16(22)15(21)18-6-4-14(20)11-5-7-23-9-11/h2-3,5,7-9,14,20H,4,6H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYXIOKCCLAUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide typically involves the following steps:
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Formation of the Intermediate Amine: : The starting material, 3-chloro-4-methylaniline, undergoes a reaction with 3-(furan-3-yl)-3-hydroxypropylamine. This step is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
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Oxalamide Formation: : The intermediate amine is then reacted with oxalyl chloride in an inert solvent like dichloromethane. The reaction is typically performed at low temperatures to control the reactivity of oxalyl chloride and to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis. Additionally, solvent recovery and recycling methods are often employed to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring in N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan epoxides or other oxidized derivatives.
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Reduction: : The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can target the oxalamide linkage or the furan ring, depending on the reaction conditions.
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Substitution: : The chlorinated aromatic ring can participate in nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide, which can replace the chlorine atom with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Furan epoxides, hydroxylated derivatives.
Reduction: Reduced amides, alcohols.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide has several applications in scientific research:
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Medicinal Chemistry: : This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
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Materials Science: : The unique structural features of this compound make it a candidate for the development of novel materials, including polymers and nanomaterials with specific electronic or optical properties.
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Organic Synthesis: : It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of diverse chemical entities.
Mechanism of Action
The mechanism by which N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the furan ring and the oxalamide linkage can facilitate interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide, with comparisons based on substituents, physicochemical properties, and biological activity:
Key Comparative Insights
Substituent Effects on Bioactivity: The 3-chloro-4-methylphenyl group in the target compound is less electronegative than the 4-chloro-3-(trifluoromethyl)phenyl group in Compound 1c , which may reduce binding affinity to hydrophobic enzyme pockets but improve selectivity.
Metabolic Stability :
- Fluorinated analogues (e.g., Compound 28) exhibit higher metabolic stability due to C-F bond resistance to oxidation, whereas the target compound’s furan ring may undergo cytochrome P450-mediated oxidation, limiting its half-life .
Synthetic Accessibility :
- The hydroxypropyl-furan moiety in the target compound requires multi-step protection-deprotection strategies during synthesis, unlike simpler aryl or alkyl substituents in analogues like Compound 1c .
Biological Target Hypotheses: Structural similarities to Compound 28 (a stearoyl-CoA desaturase inhibitor) suggest the target compound may interact with lipid-metabolizing enzymes .
Biological Activity
N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 407.9 g/mol. The compound features a chloro-substituted aromatic ring, a furan moiety, and an oxalamide functional group, which contribute to its biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially modulating their activity. For example, studies have indicated that it can inhibit specific enzymes involved in cancer cell proliferation.
- Antioxidant Activity : The presence of the furan ring may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress, which is linked to various diseases.
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. This is likely due to its ability to induce apoptosis in malignant cells .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Activity | Details |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines (e.g., HeLa, MCF7) |
| Enzyme Inhibition | Inhibits specific enzymes related to tumor growth |
| Antioxidant | Scavenges free radicals; reduces oxidative stress |
| Antimicrobial | Exhibits activity against certain bacterial strains |
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability, particularly in breast cancer cells. The IC50 value was determined to be approximately 15 µM.
- Mechanistic Insights : Another investigation revealed that the compound's mechanism involves the activation of caspase pathways leading to programmed cell death in cancerous cells. This suggests potential for development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
